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Introduction

LML134 is a potent and selective histamine H3 receptor (H3R) inverse agonist developed for
the treatment of excessive sleep disorders, such as narcolepsy and shift work disorder.[1][2]
The histamine H3 receptor is a presynaptic autoreceptor that negatively regulates the synthesis
and release of histamine in the brain. By acting as an inverse agonist, LML134 blocks the
constitutive activity of the H3R, leading to increased histaminergic transmission and promotion
of wakefulness.[1][2] This document provides detailed application notes and protocols for
utilizing LML2134 in preclinical and clinical sleep-wake electroencephalography (EEG) studies.

The key characteristic of LML134 is its pharmacokinetic and pharmacodynamic profile,
featuring rapid brain penetration and fast target disengagement. This profile is designed to
provide a wake-promoting effect during the desired period without causing insomnia, a
common side effect of other wake-promoting agents with longer half-lives.[1][2]

Mechanism of Action

LML134 enhances wakefulness by increasing the levels of histamine in the synaptic cleft. This
is achieved through its inverse agonist activity at the H3 autoreceptors on histaminergic
neurons originating in the tuberomammillary nucleus (TMN) of the hypothalamus. The
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increased histamine then activates postsynaptic H1 and H2 receptors, which are crucial for

maintaining an aroused state.
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Figure 1: Mechanism of action of LML134.

Data Presentation

Preclinical Pharmacokinetics and Receptor Occupancy

of LML134

The following table summarizes the key preclinical pharmacokinetic and receptor occupancy
data for LML134 in rats. This data highlights the drug's rapid absorption and clearance, which

is consistent with its intended therapeutic profile.

H1/H2 Receptors

Postsynaptic Neuron

Wakefulness Promotion
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Parameter Value Species Reference
Pharmacokinetics
Oral Bioavailability (F)  44% Rat [1]
Time to maximum
) 0.5h Rat [1]
concentration (Tmax)
Terminal half-life (t1/2)  0.44 h (V) Rat [1]
Plasma protein
o 39% Rat [1]
binding (fu)
Receptor Binding &
Occupancy
hH3R Ki (cCAMP )
0.3nM In vitro [1]
assay)
hH3R Ki (binding )
12 nM In vitro [1]

assay)

Representative EEG Effects of H3R Inverse Agonists in
Preclinical Models

While specific quantitative EEG data for LML134 is not publicly available, the following table

presents representative data from a study on another H3R inverse agonist, which

demonstrates the expected effects on sleep architecture in rats.

Time Spent ) )
. Time Spent  Time Spent Latency to Latency to
in
Treatment in NREM in REM NREM REM Sleep
Wakefulnes . ]
Sleep (%) Sleep (%) Sleep (min)  (min)
s (%)
Vehicle 452 +2.1 48.3+1.9 6.5+0.8 153+25 65.7+£5.1
H3R Inverse
Agonist (10 65.8+3.5 30.1+2.8 41 +0.6 35.1+4.2 98.2 + 8.3*
mg/kg)
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*p < 0.05 compared to vehicle. Data is illustrative and based on typical findings for H3R inverse
agonists.

Representative EEG Power Spectral Density Changes
with H3R Inverse Agonists

The table below illustrates the expected changes in EEG power spectral density during
wakefulness following the administration of an H3R inverse agonist.

EEG Frequency Band Power Spectral Density Change
Delta (1-4 Hz) 1
Theta (4-8 Hz) l
Alpha (8-12 Hz) 1
Beta (12-30 Hz) 1
Gamma (30-100 Hz) 1

Arrows indicate the direction of change (I decrease, t increase) compared to baseline or
vehicle.

Experimental Protocols
Preclinical Sleep-Wake EEG Study in Rodents

This protocol outlines a typical experimental workflow for assessing the effects of LML134 on
sleep-wake architecture and EEG in rats or mice.
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Figure 2: Preclinical EEG experimental workflow.

Methodology:

¢ Animals: Adult male Sprague-Dawley rats (250-3009) are typically used. Animals should be
housed under a 12:12 hour light-dark cycle with ad libitum access to food and water.

e Surgical Implantation of Electrodes:
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o Anesthetize the animal with an appropriate anesthetic (e.g., isoflurane).
o Secure the animal in a stereotaxic frame.

o Implant stainless steel screw electrodes over the frontal and parietal cortices for EEG
recording.

o Implant flexible wire electrodes into the nuchal muscles for electromyography (EMG)
recording.

o Areference electrode is placed over the cerebellum.

o The electrode assembly is secured to the skull with dental cement.

o Post-operative Care and Habituation:
o Administer analgesics post-surgery as required.
o Allow a recovery period of at least one week.

o Habituate the animals to the recording chambers and lightweight recording cables for
several days before the experiment.

» Data Acquisition:

[¢]

Connect the animals to the recording apparatus via a commutator to allow free movement.

[¢]

Record EEG and EMG signals continuously for 24 hours to establish a baseline.

[e]

Administer LML134 or vehicle at the beginning of the light (rest) phase.

o

Record EEG and EMG for a subsequent 24-hour period.
o Data Analysis:

o The recorded signals are amplified, filtered (e.g., EEG: 0.5-30 Hz; EMG: 10-100 Hz), and
digitized.
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o Sleep-wake states (wakefulness, NREM sleep, REM sleep) are scored in 10-second
epochs based on the EEG and EMG characteristics.

o Perform power spectral analysis on the EEG data for each state using Fast Fourier
Transform (FFT) to determine the power in different frequency bands (delta, theta, alpha,

beta, gamma).

Clinical Proof-of-Concept Study in Shift Work Disorder
(SWD)

This protocol is based on the design of clinical trial NCT03141086, which assessed the
wakefulness-promoting effect of LML134 in patients with SWD.
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Figure 3: Clinical trial workflow for SWD.

Methodology:
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» Study Design: A randomized, double-blind, placebo-controlled, crossover study is an
appropriate design.

o Participants: Recruit patients diagnosed with Shift Work Disorder.

e Procedures:

[¢]

Each participant undergoes two treatment periods, separated by a washout period.

o In each period, participants receive either a single oral dose of LML134 or a placebo at
the beginning of a simulated night shift in a sleep laboratory.

o Primary Endpoint Assessment: The Multiple Sleep Latency Test (MSLT) is conducted
during the simulated work shift to objectively measure the ability to remain awake. The
MSLT consists of several nap opportunities (e.g., every 2 hours), and the primary measure
is the mean sleep latency.

o Secondary Endpoints:

» Polysomnography (PSG) can be used to record EEG, EOG, and EMG during the MSLT
naps and during the subsequent daytime sleep period to assess sleep architecture.

» Subjective measures of sleepiness (e.g., Karolinska Sleepiness Scale) and safety
assessments are also collected.

o Data Analysis:

o The primary analysis compares the mean sleep latency on the MSLT between the
LML134 and placebo conditions.

o Analysis of PSG data would focus on changes in sleep stages, sleep efficiency, and EEG
power spectra during daytime sleep to assess any potential negative impact on
recuperative sleep.

Conclusion

LML134 represents a promising therapeutic agent for disorders of excessive sleepiness. Its
mechanism as an H3R inverse agonist and its favorable pharmacokinetic profile make it a
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valuable tool for sleep-wake research. The protocols and data presented in these application
notes provide a framework for researchers and drug development professionals to design and
execute robust preclinical and clinical studies to further elucidate the effects of LML134 on
sleep-wake regulation and EEG. Future studies should aim to publish detailed quantitative
EEG data to provide a more complete understanding of LML134's neurophysiological effects.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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